![molecular formula C4H2ClF3N2 B3021963 5-chloro-3-(trifluoromethyl)-1H-pyrazole CAS No. 131797-35-8](/img/structure/B3021963.png)
5-chloro-3-(trifluoromethyl)-1H-pyrazole
Overview
Description
Trifluoromethylpyridines (TFMP) and its derivatives are widely used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives have been extensively studied . The trifluoromethyl group is strongly electron-withdrawing, which is a key characteristic during compound development .Molecular Structure Analysis
The molecular structure of trifluoromethylpyridines is characterized by the presence of a trifluoromethyl group, which is strongly electron-withdrawing .Chemical Reactions Analysis
The unique properties of the trifluoromethyl group, such as its strong electron-withdrawing nature, play a significant role in the chemical reactions of trifluoromethylpyridines .Physical And Chemical Properties Analysis
The trifluoromethyl group has unique properties, such as a strong electron-withdrawing nature, which significantly influence the physical and chemical properties of trifluoromethylpyridines .Scientific Research Applications
Agrochemicals and Crop Protection
Pharmaceuticals
Veterinary Products
Intermediate Synthesis
Functional Materials
Vapor-Phase Reactions
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines, a related group of compounds, are widely used in the agrochemical and pharmaceutical industries . They are thought to act on a variety of targets, depending on their specific structures and the presence of other functional groups .
Mode of Action
The biological activities of trifluoromethylpyridines are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . These properties can influence the compound’s interaction with its targets, leading to changes in their function.
Biochemical Pathways
Trifluoromethylpyridines and their derivatives have been found to have a wide range of applications in the agrochemical and pharmaceutical industries, suggesting that they may interact with multiple biochemical pathways .
Future Directions
properties
IUPAC Name |
3-chloro-5-(trifluoromethyl)-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClF3N2/c5-3-1-2(9-10-3)4(6,7)8/h1H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIFODGGQARBFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629962 | |
Record name | 3-Chloro-5-(trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50629962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1003320-19-1 | |
Record name | 3-Chloro-5-(trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50629962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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